(S)-pirazmonam is a synthetic compound belonging to the class of monocyclic beta-lactam antibiotics. It is designed primarily for the treatment of infections caused by Gram-negative bacteria, particularly those resistant to conventional antibiotics. This compound exhibits promising antibacterial activity and serves as an important subject in the ongoing search for effective treatments against multi-drug resistant bacterial strains.
(S)-pirazmonam is derived from aztreonam, a naturally occurring monocyclic beta-lactam antibiotic. The modification of aztreonam's structure leads to the development of (S)-pirazmonam, which enhances its efficacy against specific bacterial targets. The synthesis and characterization of (S)-pirazmonam have been documented in various studies focusing on its antibacterial properties and structural optimization .
(S)-pirazmonam is classified as a monocyclic beta-lactam antibiotic. It is distinct from traditional beta-lactams such as penicillins and cephalosporins due to its unique ring structure, which contributes to its mechanism of action and resistance profile. This classification places it among a new generation of antibiotics aimed at combating antibiotic resistance.
The synthesis of (S)-pirazmonam involves several key steps that focus on modifying the aztreonam backbone. The process typically includes:
The synthesis often employs liquid chromatography-mass spectrometry (LC-MS) for monitoring reaction progress and purity assessment. NMR spectroscopy is utilized for structural confirmation, ensuring that the desired stereochemistry and functional groups are intact .
(S)-pirazmonam features a monocyclic beta-lactam core characterized by:
The stereochemistry at the lactam nitrogen plays a crucial role in its biological activity.
Key structural data include:
(S)-pirazmonam undergoes various chemical reactions relevant to its function as an antibiotic:
The stability of (S)-pirazmonam is influenced by pH levels; it shows greater stability at acidic pH compared to alkaline conditions, where degradation occurs more rapidly .
(S)-pirazmonam exerts its antibacterial effects through:
The minimum inhibitory concentration values indicate that (S)-pirazmonam is effective against various Gram-negative strains, demonstrating its potential utility in clinical settings .
(S)-pirazmonam has several applications in scientific research and clinical settings:
The late 20th century witnessed an alarming acceleration in antimicrobial resistance (AMR) among Gram-negative bacteria, fundamentally undermining global infectious disease management. Neonatal units exemplified this crisis, with studies reporting 73.6% of sepsis cases attributable to Gram-negative pathogens like Klebsiella species (31% of isolates), where ceftazidime resistance reached 19.1% and mortality rates for Gram-negative infections soared to 41% [2]. This resistance stemmed from chromosomal and plasmid-encoded mechanisms, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which hydrolyze most β-lactam antibiotics. The World Health Organization subsequently classified carbapenem-resistant Enterobacterales (CRE) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) as critical-priority threats, necessitating therapeutic innovations [4] [5]. By 2019, CDC surveillance attributed >35,000 U.S. annual deaths to such resistant infections, with CRE alone demonstrating resistance to all first-line antibiotics in 20-27% of cases [2] [5]. This era created an urgent niche for antibiotics capable of circumventing permeability barriers and enzymatic degradation.
Table 1: Resistance Profiles of Key Gram-Negative Pathogens (2000-2025)
Pathogen | Resistance Mechanism | Key Resistance Rates | Clinical Impact |
---|---|---|---|
Klebsiella pneumoniae | ESBLs, Carbapenemases | 21.3% resistance to cefuroxime [2] | High mortality in neonatal sepsis |
Pseudomonas aeruginosa | Efflux pumps, Metallo-β-lactamases | 27% resistance to specialized tests [2] | Dominant in ventilator-associated pneumonia |
Acinetobacter baumannii | OXA-type carbapenemases | >50% carbapenem resistance [5] | Device-associated infections in ICUs |
Enterobacter spp. | AmpC β-lactamases | Rising ceftazidime resistance [4] | Opportunistic infections in immunocompromised |
β-lactams—penicillins, cephalosporins, carbapenems, and monobactams—represent 65% of injectable antibiotics prescribed globally, acting through irreversible inhibition of penicillin-binding proteins (PBPs) [3] [10]. However, their efficacy eroded as β-lactamases proliferated. Monobactams, characterized by a monocyclic β-lactam core without fusion to secondary rings, emerged as a strategic solution. Unlike bicyclic β-lactams, monobactams exhibit lower susceptibility to serine-based β-lactamases due to their distinct conformational geometry, quantified by Woodward (h = pyramid height) and Cohen (c = carboxylate-carbonyl distance) parameters [3] [10]. Aztreonam, the first FDA-approved monobactam (1986), demonstrated potent activity against aerobic Gram-negatives but remained vulnerable to metallo-β-lactamases (MBLs) and lacked Gram-positive coverage [6]. Pirazmonam, identified as a structural analog, incorporated a 3-aminobenzoic acid side chain and pyridyl moiety to enhance PBP3 affinity and membrane penetration [1] [8]. Crucially, its (S)-isomer, (S)-pirazmonam, demonstrated superior binding kinetics due to stereoselective interactions with PBPs, reducing the minimum inhibitory concentrations (MICs) against Pseudomonas and Acinetobacter strains by 4-8-fold compared to earlier monobactams [8].
Table 2: Structural and Functional Evolution of Key β-Lactam Classes
β-Lactam Class | Core Structure | Spectrum of Activity | Vulnerability to β-Lactamases | Notable Agents |
---|---|---|---|---|
Penicillins | Bicyclic (thiazolidine) | Gram-positive | High (especially TEM/SHV) | Ampicillin, Piperacillin |
Cephalosporins | Bicyclic (dihydrothiazine) | Broad-spectrum | Variable (ESBLs prevalent) | Ceftazidime, Cefepime |
Carbapenems | Bicyclic (pyrroline) | Broadest spectrum | Low (except MBLs/KPC) | Meropenem, Imipenem |
Monobactams | Monocyclic | Gram-negative selective | Low (serine-based), High (MBLs) | Aztreonam, Pirazmonam |
The "Trojan horse" strategy—exploiting bacterial iron-uptake systems—became pivotal for bypassing outer membrane barriers in Gram-negative pathogens. Bacteria under iron-deficient conditions (e.g., during infection) express TonB-dependent transporters (TBDTs) to internalize ferric-siderophore complexes with affinities reaching dissociation constants (KD) of ~10−10 M [5] [9]. Seminal work demonstrated that conjugating β-lactams to siderophores like catechol or hydroxamate enables active transport through TBDTs, evading porin exclusion and efflux pumps. Cefiderocol, a cephalosporin-siderophore conjugate approved in 2019, validated this approach with potent activity against carbapenem-resistant strains (MIC90 ≤1 µg/mL) [4] [7]. (S)-Pirazmonam advanced this paradigm by integrating a siderophore-like pyridyl moiety at its N-1 position, enabling recognition by TBDTs such as Pseudomonas's PirA [1] [9]. Once internalized, the iron-reducing periplasmic environment triggers dissociation, releasing high concentrations of the active monobactam near PBPs. This mechanism reduced efflux-mediated resistance in P. aeruginosa by >90% compared to non-conjugated analogs, as efflux pumps cannot expel the iron-bound complex [4] [7].
Table 3: Mechanism of Action of Siderophore-Antibiotic Conjugates like (S)-Pirazmonam
Step | Molecular Process | Bacterial Component Involved | Outcome |
---|---|---|---|
Iron Scarcity | Host sequesters Fe³⁺ (10−24 M) | Bacterial iron-regulatory proteins (Fur) | Upregulation of TBDTs and siderophore genes |
Complex Formation | (S)-Pirazmonam's pyridyl group binds Fe³⁺ | Extracellular iron pool | Ferri-(S)-pirazmonam complex |
Recognition | Complex binds to TBDTs (e.g., PirA in Pseudomonas) | TonB-ExbB-ExbD complex | Energy-dependent outer membrane transport |
Internalization | Periplasmic reduction of Fe³⁺ to Fe²⁺ | Periplasmic reductases | Antibiotic dissociation and PBP inhibition |
Natural sideromycins like albomycin inspired this approach, demonstrating that cleavable linkers between siderophores and warheads (e.g., thioribosyl pyrimidine) achieve intracellular MICs as low as 5 ng/mL [9]. For (S)-pirazmonam, the pyridyl group functions as a synthetic siderophore mimic, eliminating the need for enzymatic cleavage and ensuring rapid payload release upon iron reduction [1] [7]. This innovation positions (S)-pirazmonam as a next-generation conjugate capable of addressing permeability and enzymatic resistance simultaneously.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: